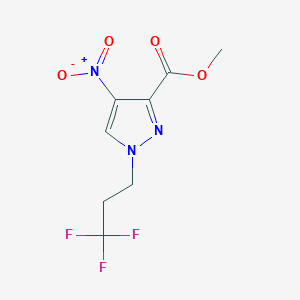

methyl 4-nitro-1-(3,3,3-trifluoropropyl)-1H-pyrazole-3-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methyl 4-nitro-1-(3,3,3-trifluoropropyl)-1H-pyrazole-3-carboxylate is a synthetic organic compound characterized by the presence of a nitro group, a trifluoropropyl group, and a pyrazole ring

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-nitro-1-(3,3,3-trifluoropropyl)-1H-pyrazole-3-carboxylate typically involves the following steps:

Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of hydrazine with a β-diketone or β-keto ester under acidic or basic conditions.

Introduction of the Nitro Group: The nitro group is introduced via nitration, typically using a mixture of concentrated nitric acid and sulfuric acid.

Attachment of the Trifluoropropyl Group: The trifluoropropyl group is introduced through a nucleophilic substitution reaction, often using a trifluoropropyl halide (e.g., trifluoropropyl bromide) in the presence of a base such as potassium carbonate.

Esterification: The final step involves esterification to form the methyl ester, which can be achieved using methanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control of reaction conditions, higher yields, and reduced production costs. Additionally, the use of safer and more environmentally friendly reagents and solvents is prioritized.

化学反応の分析

Types of Reactions

Oxidation: The nitro group can undergo reduction to form an amino group under catalytic hydrogenation conditions.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to yield various derivatives.

Substitution: The trifluoropropyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen gas with a palladium on carbon catalyst.

Reduction: Lithium aluminum hydride or catalytic hydrogenation.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Reduction: Amino derivatives.

Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

科学的研究の応用

Medicinal Chemistry Applications

1.1 Cannabinoid Receptor Modulation

Recent studies have identified methyl 4-nitro-1-(3,3,3-trifluoropropyl)-1H-pyrazole-3-carboxylate as a potential partial agonist of the CB1 cannabinoid receptor. This compound exhibits a favorable pharmacokinetic profile, showing approximately five-fold higher plasma biodistribution compared to brain distribution. Such properties make it a candidate for treating conditions like metabolic syndromes and pain management without the central nervous system side effects typical of full agonists .

1.2 Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Research indicates that derivatives of pyrazole compounds can inhibit various bacterial and fungal pathogens. In vitro studies have demonstrated efficacy against strains such as Xanthomonas axonopodis and Fusarium solani, suggesting potential applications in agricultural biotechnology for crop protection .

Agricultural Applications

2.1 Plant Growth Regulation

This compound has been studied as a plant growth regulator. It has shown promise in enhancing fruit abscission in crops like oranges, where it acts similarly to ethephon, facilitating the harvesting process by promoting the natural shedding of fruits .

2.2 Herbicide Development

The compound's structural features allow it to interact with specific biochemical pathways in plants, making it a candidate for developing new herbicides aimed at controlling weed growth while minimizing environmental impact .

Material Science Applications

3.1 Synthesis of Functional Materials

In material science, this compound is being explored for the synthesis of novel functional materials due to its unique chemical structure. Its ability to form stable complexes with metals has implications for catalysis and the development of advanced materials with specific electronic or optical properties .

Data Tables

| Application Area | Details |

|---|---|

| Medicinal Chemistry | Partial agonist of CB1 receptor; potential for treating metabolic syndromes and pain management |

| Antimicrobial Activity | Effective against Xanthomonas axonopodis and Fusarium solani; potential agricultural applications |

| Agricultural Use | Enhances fruit abscission; potential herbicide development |

| Material Science | Synthesis of functional materials; metal complexation for catalysis |

Case Study 1: Cannabinoid Receptor Modulation

A study published in August 2023 demonstrated that derivatives similar to this compound could selectively target peripheral cannabinoid receptors while minimizing central nervous system effects. This research opens avenues for safer therapeutic options in pain management .

Case Study 2: Antimicrobial Efficacy

Research conducted on various pyrazole derivatives highlighted the antimicrobial activity of this compound against significant agricultural pathogens. The findings suggest that this compound could be integrated into pest management strategies to enhance crop yield and sustainability .

作用機序

The mechanism of action of methyl 4-nitro-1-(3,3,3-trifluoropropyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoropropyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

類似化合物との比較

Similar Compounds

Methyl 4-nitro-1H-pyrazole-3-carboxylate: Lacks the trifluoropropyl group, resulting in different chemical and biological properties.

Methyl 4-amino-1-(3,3,3-trifluoropropyl)-1H-pyrazole-3-carboxylate: Contains an amino group instead of a nitro group, leading to different reactivity and applications.

Ethyl 4-nitro-1-(3,3,3-trifluoropropyl)-1H-pyrazole-3-carboxylate: Similar structure but with an ethyl ester, affecting its physical and chemical properties.

Uniqueness

Methyl 4-nitro-1-(3,3,3-trifluoropropyl)-1H-pyrazole-3-carboxylate is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The trifluoropropyl group enhances its stability and lipophilicity, while the nitro group provides a site for further chemical modifications.

This compound’s versatility makes it a valuable tool in various fields of scientific research and industrial applications.

生物活性

Methyl 4-nitro-1-(3,3,3-trifluoropropyl)-1H-pyrazole-3-carboxylate (CAS No. 1856021-67-4) is a synthetic compound characterized by its unique trifluoropropyl group and pyrazole structure. This compound has garnered attention in various fields of biological research due to its potential pharmacological properties.

- Molecular Formula : C₈H₈F₃N₃O₄

- Molecular Weight : 267.16 g/mol

- Physical State : Yellow solid at room temperature

- Solubility : Insoluble in water but soluble in common organic solvents .

The biological activity of this compound is attributed to its interaction with various biological targets, including enzymes and receptors involved in metabolic pathways. The nitro group and the trifluoropropyl moiety are believed to enhance lipophilicity and biological activity, potentially leading to improved pharmacokinetic profiles.

Biological Activity Overview

Research has indicated that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that derivatives of pyrazole compounds can exhibit antibacterial properties. The presence of the nitro group is often associated with enhanced activity against Gram-positive and Gram-negative bacteria .

- Antineoplastic Properties : Pyrazole derivatives have been studied for their potential anticancer effects. In vitro studies have shown that similar compounds can inhibit the proliferation of cancer cell lines, indicating a possible role in cancer therapy .

- Anti-inflammatory Effects : Some studies have suggested that pyrazole derivatives may possess anti-inflammatory properties, which could be beneficial in treating conditions characterized by inflammation.

Case Studies and Research Findings

A selection of relevant studies highlights the biological activity of this compound:

特性

IUPAC Name |

methyl 4-nitro-1-(3,3,3-trifluoropropyl)pyrazole-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F3N3O4/c1-18-7(15)6-5(14(16)17)4-13(12-6)3-2-8(9,10)11/h4H,2-3H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDXQZVPQQHEHQP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NN(C=C1[N+](=O)[O-])CCC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F3N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。